![molecular formula C23H25ClN4O2 B2429840 N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251556-67-8](/img/structure/B2429840.png)
N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Overview
Description
The compound “N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a chloro-substituted methylphenyl group, a p-tolyl group, a 1,2,4-oxadiazole ring, and a piperidine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The 1,2,4-oxadiazole ring and the piperidine ring are both heterocyclic structures, which can have interesting electronic properties. The chloro-substituted methylphenyl and p-tolyl groups are both aromatic structures, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The heterocyclic rings might also undergo reactions depending on their electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting and boiling points would depend on its molecular weight and intermolecular forces .Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis of Modified Aza Heterocycles : The study by Tyrkov (2006) discusses the synthesis of various aza heterocycles, including compounds similar to the chemical , which have applications in developing new chemical entities with potential pharmacological properties. (Tyrkov, 2006)
Characterization and Spectral Analysis : Research by Khalid et al. (2016) on N-substituted derivatives of similar compounds, which includes detailed spectral analysis (NMR, IR, mass spectral data), contributes to understanding the chemical structure and properties of such compounds. (Khalid et al., 2016)
Biological Activities
Antibacterial Potential : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, which showed considerable antibacterial activity against various strains, suggesting potential use in developing new antibacterial agents. (Iqbal et al., 2017)
Cancer Research : A study by Vinayak et al. (2014) on novel acetamide derivatives of 1,3,4-oxadiazole showed cytotoxicity against various cancer cell lines, indicating their potential use in cancer research. (Vinayak et al., 2014)
Anti-Inflammatory Activity : Research by Sunder & Maleraju (2013) on derivatives of a similar compound demonstrated significant anti-inflammatory activity, suggesting applications in the development of anti-inflammatory drugs. (Sunder & Maleraju, 2013)
Novel Synthetic Pathways
Development of Synthetic Methods : Research by Qi et al. (2014) on anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which are structurally related to the compound , provides insights into novel synthetic pathways that could be applicable in the synthesis of related compounds. (Qi et al., 2014)
Chemical Analysis and Computational Studies : The study by Faheem (2018) involving computational and pharmacological evaluation of oxadiazole and pyrazole derivatives, provides valuable insights into the structural analysis and potential biological applications of such compounds. (Faheem, 2018)
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-3-6-17(7-4-15)22-26-23(30-27-22)18-9-11-28(12-10-18)14-21(29)25-20-13-19(24)8-5-16(20)2/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIJCKQKACPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide |
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